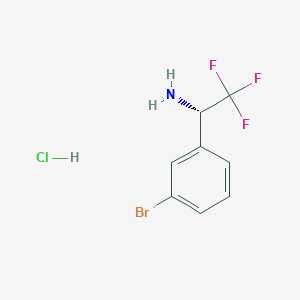

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Description

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chemical compound that features a bromine-substituted phenyl ring and a trifluoromethyl group attached to an ethylamine backbone

Properties

IUPAC Name |

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGOYEFQAGQGHF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromoaniline and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the ethylamine backbone.

Purification: The product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the ethylamine group.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different amine derivatives.

Scientific Research Applications

Organic Synthesis

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications:

- Substitution Reactions: The bromine substituent can be replaced with other functional groups, enabling the creation of diverse derivatives.

- Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form complex organic molecules.

Biological Studies

The compound has garnered attention for its potential applications in biological research:

- Enzyme Interactions: It can be utilized to study enzyme kinetics and inhibition mechanisms. The trifluoromethyl group is known to enhance binding affinity towards certain enzymes.

- Protein-Ligand Binding Studies: The compound can be employed in assays to investigate protein-ligand interactions, which are crucial for drug discovery.

Medicinal Chemistry

Research indicates that this compound may have implications in medicinal chemistry:

- Potential Drug Development: Its unique structural features may lead to the development of new therapeutic agents targeting specific diseases.

- Receptor Modulation: The compound may modulate receptor activity related to neurotransmission, influencing various physiological functions.

Case Studies

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Investigated the role of this compound as an inhibitor for specific metabolic enzymes. Results indicated significant inhibition at low concentrations. |

| Protein Binding | Assessed the binding affinity of the compound to various protein targets. Enhanced specificity was observed due to the trifluoromethyl group’s electronic properties. |

| Synthesis of Derivatives | Explored substitution reactions leading to novel derivatives with improved biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- (S)-3-Amino-3-(3-Bromo-phenyl)-propanoic acid hydrochloride

- DL-α-Bromophenylacetic acid

Uniqueness

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is unique due to the presence of both a bromine-substituted phenyl ring and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chiral compound notable for its unique structural features, which include a bromine atom on the phenyl ring and a trifluoromethyl group attached to an ethylamine backbone. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.

- Molecular Formula: C8H8BrClF3N

- Molecular Weight: 290.51 g/mol

- CAS Number: 878408-46-9

The hydrochloride form enhances the compound's solubility in aqueous environments, making it suitable for various biological assays and applications.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity towards biological targets. This characteristic allows the compound to influence various biochemical pathways effectively.

Key Interactions

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation: It can potentially modulate receptor activity, affecting signaling pathways related to neurotransmission and other physiological functions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Studies : Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that the compound had a significant impact on cell viability, suggesting its potential as an anticancer agent. The IC50 values reported were indicative of its potency against specific malignancies .

- Enzyme Interaction Analysis : In vitro studies have shown that this compound interacts with enzymes involved in metabolic pathways. The presence of the trifluoromethyl group appears to enhance the binding affinity for these targets, leading to altered metabolic rates in treated cells .

- Receptor Modulation : The compound's ability to modulate receptor activity has been explored through binding assays. Results indicated that it could effectively alter receptor signaling, which may have implications for neurological applications .

Synthesis and Industrial Applications

The synthesis of this compound generally involves:

- Starting Materials : 3-bromoaniline and trifluoroacetaldehyde.

- Reaction Conditions : Conducted under acidic conditions to facilitate the formation of the ethylamine backbone.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the hydrochloride salt.

Industrial production may utilize continuous flow reactors for enhanced efficiency and yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, and how can purity be validated?

- Methodology : The compound can be synthesized via asymmetric reduction of a trifluoromethyl ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-enantiomer. Purification via recrystallization or chiral HPLC is critical. Validate purity using HPLC (≥95% purity threshold) and confirm enantiomeric excess (ee) via polarimetry or chiral stationary phase chromatography .

- Key Data : specifies a purity of 98% for the (S)-enantiomer, emphasizing the need for rigorous stereochemical control during synthesis.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at 2–8°C under inert conditions (argon or nitrogen) to prevent decomposition. Use desiccants to avoid hygroscopic degradation. Stability tests under varying temperatures (e.g., 25°C, 40°C) should be conducted via accelerated stability studies, with HPLC monitoring for degradation products .

- Safety : Follow protocols in : wear PPE (gloves, lab coat, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste handlers.

Q. What analytical techniques are suitable for structural elucidation and impurity profiling?

- Methodology :

- NMR : Confirm the 3-bromo-phenyl and trifluoroethylamine moieties (e.g., ¹⁹F NMR for CF₃ group).

- Mass Spectrometry (MS) : Validate molecular weight (expected ~288.5 g/mol for C₈H₈BrF₃N·HCl).

- XRD : Resolve stereochemical configuration if crystalline .

Advanced Research Questions

Q. How does the stereochemistry of the trifluoroethylamine group influence biological or chemical activity?

- Methodology : Compare (S)- and (R)-enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) to assess enantioselectivity. Computational docking studies (using Schrödinger Suite or AutoDock) can predict binding affinity differences. suggests related chiral amines exhibit significant stereochemical effects on pharmacological profiles .

- Experimental Design : Use chiral HPLC to isolate enantiomers and test in vitro/in vivo models. Monitor pharmacokinetic parameters (e.g., half-life, bioavailability).

Q. What strategies mitigate racemization during prolonged storage or under specific reaction conditions?

- Methodology :

- Storage : Avoid exposure to light, moisture, or acidic/basic conditions. Conduct stability-indicating assays (HPLC with chiral columns) monthly.

- Reaction Optimization : Use non-polar solvents (e.g., hexane) and low temperatures to minimize racemization during synthetic steps. ’s refrigeration requirement aligns with these precautions .

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodology : Perform replicate measurements under controlled conditions (e.g., DSC for melting point, shake-flask method for solubility in water/DMSO). Cross-reference with data in and , noting that hydrate formation (as seen in for a related compound) may alter solubility .

- Contradiction Analysis : If literature values conflict, validate via orthogonal methods (e.g., NMR for purity, Karl Fischer titration for water content).

Q. What computational models predict the environmental impact or biodegradability of this compound?

- Methodology : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity. classify similar halogenated amines as "Aquatic Chronic 4" (H413), warranting strict disposal protocols .

- Experimental Validation : Conduct OECD 301F biodegradation tests and algae/ Daphnia toxicity assays to complement predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.